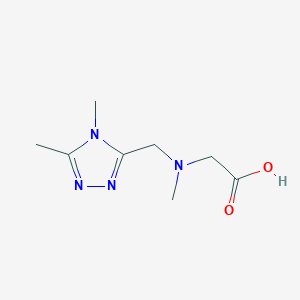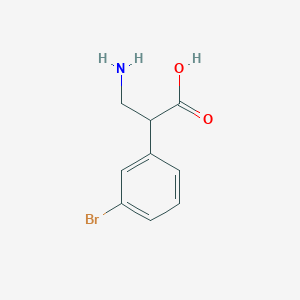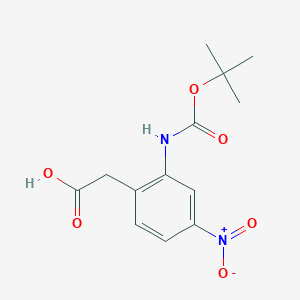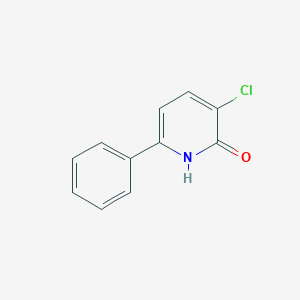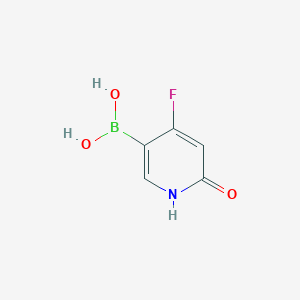
(4-Fluoro-6-hydroxypyridin-3-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Fluoro-6-hydroxypyridin-3-yl)boronic acid is an organoboron compound that features a boronic acid group attached to a pyridine ring substituted with a fluorine atom and a hydroxyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Fluoro-6-hydroxypyridin-3-yl)boronic acid typically involves the borylation of a suitable precursor. One common method is the Miyaura borylation reaction, where an aryl halide reacts with a diboron reagent in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is highly efficient.
Industrial Production Methods: Industrial production of this compound may involve continuous flow setups for handling and performing organolithium chemistry on a multigram scale . This method allows for high throughput and efficient synthesis of the compound.
化学反应分析
Types of Reactions: (4-Fluoro-6-hydroxypyridin-3-yl)boronic acid undergoes various types of reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The fluorine atom or hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Metal hydrides or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic esters, while substitution reactions can produce a variety of functionalized pyridine derivatives .
科学研究应用
(4-Fluoro-6-hydroxypyridin-3-yl)boronic acid has numerous applications in scientific research:
Chemistry: It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This makes it valuable in the synthesis of complex organic molecules.
Medicine: Boronic acids are known for their ability to inhibit certain enzymes, making them useful in the development of pharmaceuticals.
作用机制
The mechanism by which (4-Fluoro-6-hydroxypyridin-3-yl)boronic acid exerts its effects involves the formation of reversible covalent bonds with diols and other nucleophiles . This interaction is crucial in many of its applications, such as enzyme inhibition and molecular recognition. The boronic acid group forms a five-membered boronate ester with diols, which is a key feature in its biological and chemical activity .
相似化合物的比较
- 6-Fluoro-3-pyridinylboronic acid
- 4-Fluoro-2-methoxyphenylboronic acid
- 3-Pyridinylboronic acid
- Pyrene-1-boronic acid
Comparison: (4-Fluoro-6-hydroxypyridin-3-yl)boronic acid is unique due to the presence of both a fluorine atom and a hydroxyl group on the pyridine ring. This combination of substituents provides distinct reactivity and properties compared to other boronic acids. For instance, the hydroxyl group can participate in hydrogen bonding, influencing the compound’s solubility and reactivity. The fluorine atom can affect the electronic properties of the pyridine ring, making it more reactive in certain chemical reactions .
属性
分子式 |
C5H5BFNO3 |
|---|---|
分子量 |
156.91 g/mol |
IUPAC 名称 |
(4-fluoro-6-oxo-1H-pyridin-3-yl)boronic acid |
InChI |
InChI=1S/C5H5BFNO3/c7-4-1-5(9)8-2-3(4)6(10)11/h1-2,10-11H,(H,8,9) |
InChI 键 |
QYEZRBQLMABMOY-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CNC(=O)C=C1F)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


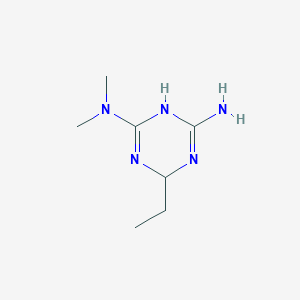


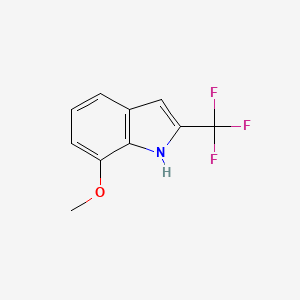
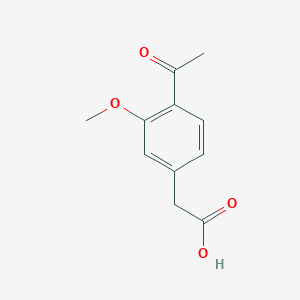
![5'-Ethynyl[2,2'-bithiophene]-5-carbaldehyde](/img/structure/B15249501.png)
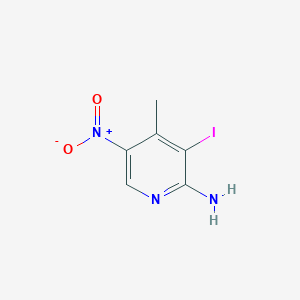
![N10,N10,N10',N10'-Tetra-p-tolyl-[9,9'-bianthracene]-10,10'-diamine](/img/structure/B15249511.png)

